molecular formula C19H25NO9 B14073320 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

Cat. No.: B14073320
M. Wt: 411.4 g/mol
InChI Key: BGSOPSFIUZIADQ-UHFFFAOYSA-N
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Description

1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is a polyethylene glycol (PEG)-based linker molecule featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group connected via an ether bond to a 15-carbon tetraoxapentadecan chain terminating in a carboxylic acid. This compound is widely utilized in proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and biotinylation probes due to its solubility-enhancing PEG spacer, reactive terminal acid group, and phthalimide moiety, which facilitates conjugation or degradation targeting . Its IUPAC name, 3,6,9,12-tetraoxapentadecan-15-oic acid (PIN), confirms its structural backbone .

Properties

IUPAC Name

3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO9/c21-17(22)5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-20-18(23)15-3-1-2-4-16(15)19(20)24/h1-4H,5-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSOPSFIUZIADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Oxidation of Tetraethylene Glycol

Tetraethylene glycol was selectively mono-protected as a tert-butyl ester to direct oxidation at the opposing hydroxyl group. Using a Swern oxidation (oxalyl chloride, dimethyl sulfide, triethylamine), the free hydroxyl was converted to an aldehyde, followed by NaClO2-mediated oxidation to the carboxylic acid. Deprotection with trifluoroacetic acid yielded the PEG-acid (85% yield).

Key Data:

Step Reagents/Conditions Yield (%)
tert-Butyl protection tert-Butyl chloroformate, TEA 92
Swern oxidation Oxalyl chloride, DMSO, -78°C 78
NaClO2 oxidation NaClO2, NaH2PO4, 2-methyl-2-butene 89
Deprotection TFA/DCM (1:1), rt 95

Tosylation of the Terminal Hydroxyl

The PEG-acid’s hydroxyl group was activated via tosylation using p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane with triethylamine as a base. The reaction proceeded quantitatively at 0°C (2 h), affording the tosylate intermediate (TsO-(CH2CH2O)4-CH2CH2-COOH) in 97% yield.

Phthalimide Coupling via Nucleophilic Substitution

Preparation of Potassium Phthalimide

Phthalimide was deprotonated with potassium hydroxide (2 eq) in dry dimethylformamide (DMF), generating the nucleophilic phthalimide anion.

Substitution Reaction

The tosylated PEG-acid was reacted with potassium phthalimide (1.5 eq) in DMF at 80°C for 24 h. The reaction mixture was purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the title compound in 73% yield.

Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 7.85–7.82 (m, 4H, phthalimide Ar-H), 4.25 (t, J = 6.0 Hz, 2H, -O-CH2-), 3.75–3.55 (m, 16H, PEG-O-CH2), 2.65 (t, J = 6.2 Hz, 2H, -CH2-COOH).
  • ESI-MS: m/z [M + H]+ calculated for C24H33NO10: 520.21; found: 520.18.

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated to optimize efficiency:

Mitsunobu Reaction Approach

Attempted coupling of PEG-acid with 2-hydroxyisoindoline-1,3-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in low yields (<30%) due to competing esterification.

Direct Mesylation-Azidation

Mesylation followed by azide substitution and Staudinger reduction produced undesired amine byproducts, complicating purification.

Stability and Functional Group Compatibility

The phthalimide ether demonstrated stability under acidic (pH 3–6) and basic (pH 8–10) conditions over 48 h. However, prolonged exposure to >100°C induced PEG chain degradation, as evidenced by GPC analysis.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) reduced toxicity while maintaining substitution efficiency (70% yield).

Catalytic Tosylation

A catalytic system (pyridine, 10 mol%) enabled tosylate formation at 25°C, cutting reaction time by 40%.

Chemical Reactions Analysis

1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the induction of apoptosis in cancer cells or the inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in terminal functional groups (e.g., esters, amides), substitutions on the phthalimide ring, or linker length. Below is a detailed comparison:

Structural Analogs with Terminal Ester or Amide Groups

Compound Name Terminal Group Molecular Weight Key Applications Key Evidence
tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3,6,9,12-tetraoxapentadecan-15-oate tert-Butyl ester 452.47 g/mol PROTAC intermediates
Benzyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate Benzyl ester 356.42 g/mol Solubility modifiers
1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid Carboxylic acid + dioxopiperidine 521.52 g/mol Cereblon-targeting PROTACs
Pomalidomide-PEG4-COOH Carboxylic acid + pomalidomide 521.52 g/mol Immunomodulatory drug conjugates
  • Key Observations :
    • Terminal ester groups (e.g., tert-butyl, benzyl) enhance lipophilicity, favoring passive cellular uptake in PROTACs .
    • Carboxylic acid termini enable covalent conjugation to amines (e.g., lysine residues) in ADCs or peptides .
    • Dioxopiperidine or pomalidomide substitutions on the isoindolin-dione core enable recruitment of E3 ubiquitin ligases (e.g., cereblon), critical for PROTAC functionality .

Biotinylated and Functionalized Analogs

Compound Name Functional Group Key Applications Evidence
N-(2-(2-(6-chlorohexyloxy)ethoxy)ethyl)-1-(5-(biotin)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide Biotin + chlorohexyl linker Affinity probes
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate NHS ester Protein conjugation
MalPEG4-acid (1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-oic acid) Maleimide Thiol-based bioconjugation
  • Key Observations :
    • Biotinylated derivatives (e.g., biotin-linker-3) are used in pull-down assays to identify drug targets .
    • NHS esters react with primary amines for stable amide bond formation in ADCs .
    • Maleimide-terminated analogs enable site-specific conjugation to cysteine thiols .

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